molecular formula C16H21NO4 B8191374 (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid methyl ester

(S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid methyl ester

Cat. No.: B8191374
M. Wt: 291.34 g/mol
InChI Key: KOKLTGOHIRFVHG-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid methyl ester: is a synthetic organic compound with a complex molecular structure It is characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and its benzyl carbamate (Cbz) protecting group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4,4-dimethyl-pyrrolidine-2-carboxylic acid as the starting material.

  • Protection: The carboxylic acid group is protected using a benzyl carbamate (Cbz) group to form 1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid .

  • Esterification: The protected acid is then esterified using methanol in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid) to yield the final product, This compound .

Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, ensuring purity and yield optimization. The process may include the use of continuous flow reactors and advanced purification techniques to achieve large-scale production.

Chemical Reactions Analysis

(S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid methyl ester: can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can be performed to convert the ester group to alcohols.

  • Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Various nucleophiles (e.g., amines, alcohols) and conditions (e.g., polar aprotic solvents) are used.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Alcohols.

  • Substitution: Derivatives of the pyrrolidine ring.

Scientific Research Applications

This compound finds applications in various scientific research areas:

  • Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and natural products.

  • Biology: It can be used in the study of enzyme inhibitors and receptor ligands.

  • Medicine: Potential use in drug discovery and development, particularly in the design of new therapeutic agents.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid methyl ester exerts its effects depends on its specific application. For example, in drug discovery, it may act as a precursor to active pharmaceutical ingredients (APIs) that interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be specific to the final drug product derived from this compound.

Comparison with Similar Compounds

(S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid methyl ester: can be compared to other similar compounds, such as:

  • (S)-Tetrahydrofuran-2-carboxylic acid methyl ester: Both compounds share a similar ester functional group but differ in their ring structures.

  • Other Cbz-protected amino acids: These compounds also have benzyl carbamate protecting groups but differ in their core structures.

Uniqueness: The uniqueness of This compound lies in its specific structural features, which make it suitable for certain synthetic applications and research purposes.

Properties

IUPAC Name

1-O-benzyl 2-O-methyl (2S)-4,4-dimethylpyrrolidine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2)9-13(14(18)20-3)17(11-16)15(19)21-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKLTGOHIRFVHG-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.